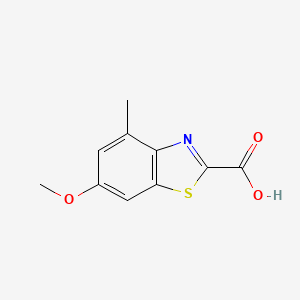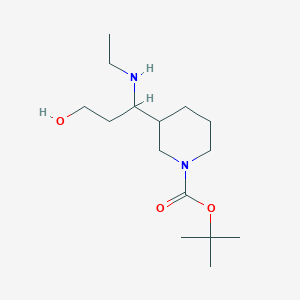
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a hydroxypropyl group attached to a piperidine ring
Méthodes De Préparation
The synthesis of tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multi-step reactions starting from readily available piperidine derivatives. One common synthetic route involves the following steps:
Acylation: The piperidine ring is acylated with tert-butyl chloroformate to introduce the tert-butyl group.
Substitution: The ethylamino group is introduced through a substitution reaction using ethylamine.
Hydroxylation: The hydroxypropyl group is added via a hydroxylation reaction using appropriate reagents and conditions.
Industrial production methods often utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The ethylamino group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group instead of a hydroxypropyl group.
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound has an amino group at the 4-position of the piperidine ring.
tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: This compound contains a dimethylamino group and an acryloyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H30N2O3 |
|---|---|
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
tert-butyl 3-[1-(ethylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O3/c1-5-16-13(8-10-18)12-7-6-9-17(11-12)14(19)20-15(2,3)4/h12-13,16,18H,5-11H2,1-4H3 |
Clé InChI |
ZYXHAUPGWAOYHF-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCO)C1CCCN(C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



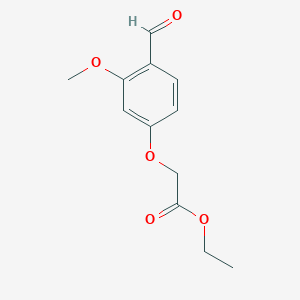
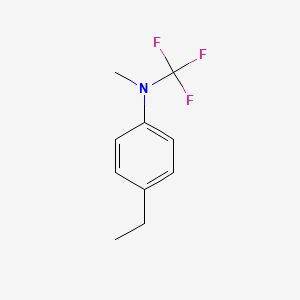
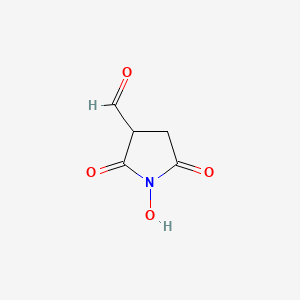
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)


![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)

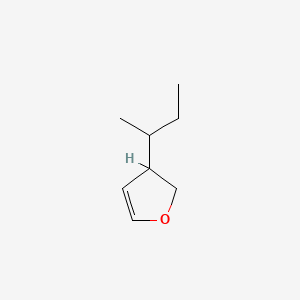
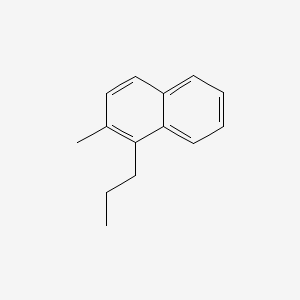
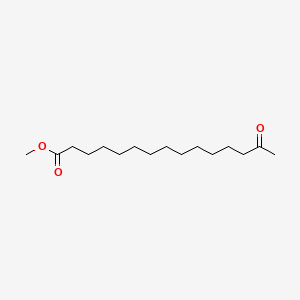
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
